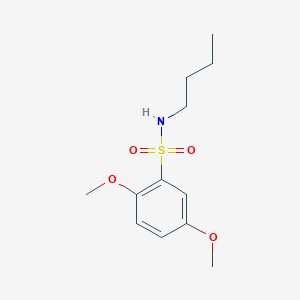

N-butyl-2,5-dimethoxybenzenesulfonamide

Description

N-butyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy groups at the 2- and 5-positions and an N-butyl chain attached to the sulfonamide nitrogen. Sulfonamides are broadly utilized in medicinal and materials chemistry due to their stability, tunable solubility, and biological activity, though specific applications for this compound remain uncharacterized in the available literature .

Properties

Molecular Formula |

C12H19NO4S |

|---|---|

Molecular Weight |

273.35 g/mol |

IUPAC Name |

N-butyl-2,5-dimethoxybenzenesulfonamide |

InChI |

InChI=1S/C12H19NO4S/c1-4-5-8-13-18(14,15)12-9-10(16-2)6-7-11(12)17-3/h6-7,9,13H,4-5,8H2,1-3H3 |

InChI Key |

QFSRKBBIENMLGU-UHFFFAOYSA-N |

SMILES |

CCCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Canonical SMILES |

CCCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diisobutyl-2,5-dimethoxybenzenesulfonamide (Compound 25)

- Structural Differences: The nitrogen substituent in compound 25 is diisobutyl, compared to the N-butyl group in the target compound.

- Synthesis : Compound 25 was synthesized via a metal-free electrochemical method using diisobutylamine, achieving a 63% yield after purification. This suggests that analogous routes could be feasible for synthesizing N-butyl-2,5-dimethoxybenzenesulfonamide by substituting diisobutylamine with N-butylamine .

- Physical Properties: No direct data on melting points, solubility, or stability are provided, but the off-white solid state of compound 25 indicates moderate crystallinity, a trait likely shared with the target compound.

N-butyl-2 Cyanoacrylate (Glubran-2®)

- Functional Group Contrast: Unlike sulfonamides, Glubran-2® is a cyanoacrylate adhesive polymer. While both compounds feature an N-butyl chain, their core functionalities differ drastically—sulfonamides are sulfonic acid derivatives, whereas cyanoacrylates are acrylic esters.

- Applications: Glubran-2® is clinically employed for embolization procedures (e.g., ovarian vein occlusion) due to its rapid polymerization under physiological conditions. In contrast, sulfonamides like this compound are more commonly associated with antimicrobial or enzyme-inhibitory roles, though none are specified here .

Key Observations:

Structural Impact : The N-alkyl chain length and branching influence physicochemical properties. Diisobutyl groups may reduce aqueous solubility compared to linear N-butyl chains.

Synthetic Feasibility : Electrochemical methods for sulfonamide synthesis (as in compound 25 ) are efficient and metal-free, suggesting scalability for related derivatives.

Functional Divergence: Despite shared N-butyl motifs, sulfonamides and cyanoacrylates occupy distinct niches, underscoring the importance of core functional groups in determining utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.